

Physical and chemical properties of (R)-tetrahydrocarbazol-3-amine

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Compound of Interest

Compound Name: (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine

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Technical Guide: (R)-Tetrahydrocarbazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of (R)-tetrahydrocarbazol-3-amine, a key chiral intermediate in pharmaceutical research and development. The document details its characteristics, synthesis protocols, and biological significance as a precursor to the drug Ramatroban.

Core Physical and Chemical Properties

(R)-tetrahydrocarbazol-3-amine, with the IUPAC name **(R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine**, is a chiral organic compound belonging to the tetrahydrocarbazole class of molecules. [1] Its enantiomeric purity is crucial for its biological activity and subsequent use in drug synthesis.

Structural and General Data

Property	Value	Source(s)
IUPAC Name	(R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine	[2]
Synonyms	(R)-3-Amino-1,2,3,4-tetrahydrocarbazole, (3R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine	[1]
CAS Number	116650-33-0	[1][2]
Molecular Formula	C ₁₂ H ₁₄ N ₂	[2][3][4][5][6]
Molecular Weight	186.26 g/mol	[2][3][6]
Appearance	White solid (purified)	[7]

Physicochemical Data

The following table summarizes the key physicochemical properties of (R)-tetrahydrocarbazol-3-amine. These values are critical for its handling, purification, and use in synthetic procedures.

Property	Value	Source(s)
Melting Point	175-177 °C	[8]
	170-172 °C	[9]
Boiling Point	362.5 °C at 760 mmHg (Predicted)	[1][9]
Density	1.192 g/cm ³ (Predicted)	[1]
Flash Point	200.5 °C	[1][9]
Refractive Index	1.677 (Predicted)	[1][9]
pKa	17.54 ± 0.40 (Predicted)	[1]
Storage Temperature	Room Temperature, Sealed in dry, Keep in dark place	[1]

Experimental Protocols: Synthesis

The synthesis of enantiomerically pure (R)-tetrahydrocarbazol-3-amine is a critical step in the production of Ramatroban. Below are detailed methodologies from published literature.

Multi-step Synthesis via Chiral Selective Reduction

This method provides a route to (R)-3-amino-1,2,3,4-tetrahydrocarbazole with high yield and chiral purity.[\[8\]](#)

Step 1: Condensation

- 1,4-Cyclohexanedione monoethylene acetal and phenylhydrazine are subjected to an aldehyde-ketone amine condensation. The mixture is heated to reflux in an anhydrous toluene solution to yield the corresponding phenylhydrazone intermediate.[\[8\]](#)

Step 2: Cyclization (Fischer Indole Synthesis)

- The phenylhydrazone intermediate is dissolved in dry toluene. Anhydrous zinc chloride is added, and the mixture is heated to reflux to induce cyclization, forming 3,3-vinyldioxo-1,2,4,9-tetrahydrocarbazole-3-ketone.[\[8\]](#)

Step 3: Deprotection

- The protecting group is removed by reacting the product from Step 2 with trifluoroacetic acid in acetone under reflux conditions. This yields 1,2,4,9-tetrahydrocarbazole-3-ketone.[\[8\]](#)

Step 4: Oxime Ether Formation

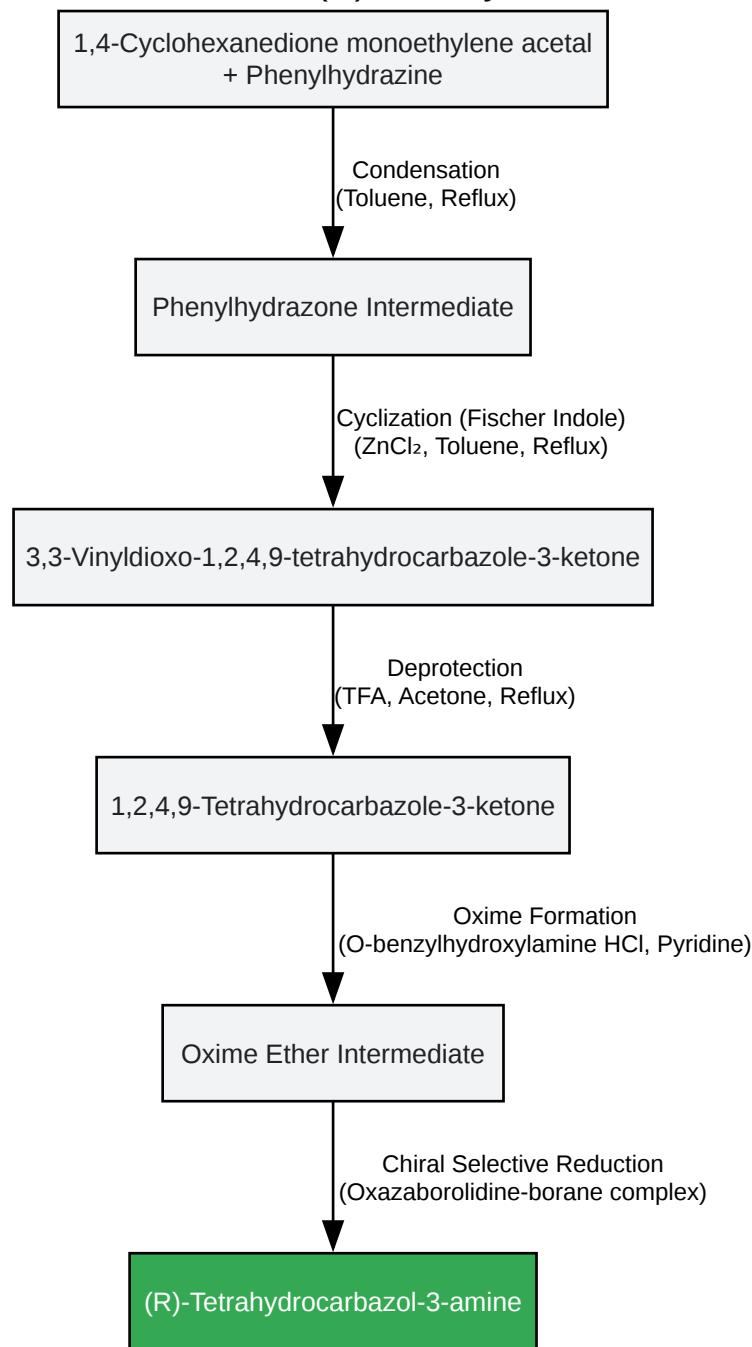
- The ketone from Step 3 is reacted with O-benzylhydroxylamine hydrochloride in dehydrated alcohol with pyridine at 20-30 °C to form the corresponding oxime ether.[\[8\]](#)

Step 5: Low-Temperature Chiral Selective Reduction

- The oxime ether is subjected to a low-temperature chiral selective reduction. A solution of the oxime ether in tetrahydrofuran (THF) is added dropwise to a chiral 1,3,2-oxazaborolidine-borane complex in THF, maintaining the temperature between -5 to 5 °C.[\[8\]](#)

- After the reaction is complete, it is cooled to approximately 0 °C and quenched by the dropwise addition of a saturated ammonium chloride solution.[8]
- The product is extracted with ethyl acetate, the organic layers are combined, dried, and concentrated. Purification is achieved by column chromatography to afford (R)-3-amino-1,2,3,4-tetrahydrocarbazole.[8]
- Reported Yield: 71%[8]
- Chiral Purity: 85%[8]
- $^1\text{H-NMR}$ (CD_3OD): 1.80 (m, 1H), 2.11 (m, 1H), 2.45 (m, 1H), 2.83 (m, 2H), 3.05 (m, 1H), 3.20 (m, 1H), 7.05 (m, 2H), 7.24 (d, 1H), 7.35 (d, 1H).[8]

Synthesis Workflow for (R)-Tetrahydrocarbazol-3-amine

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Caption: Multi-step synthesis of (R)-tetrahydrocarbazol-3-amine.

Alternative Synthesis via Hydroperoxide Intermediate

This two-step procedure utilizes a photochemical oxidation followed by an acid-catalyzed substitution.^[7]

Step 1: Formation of Tetrahydrocarbazole Hydroperoxide

- A substituted tetrahydrocarbazole is dissolved in toluene with a photosensitizer (e.g., Rose Bengal).^[7]
- The mixture is irradiated with visible light under a positive pressure of oxygen to form the corresponding hydroperoxide.^[7]

Step 2: Acid-Catalyzed Coupling

- The hydroperoxide intermediate is reacted with a nucleophile (in this case, an amine source) in the presence of a Brønsted acid catalyst (e.g., trifluoroacetic acid in methanol or acetic acid).^[7]
- The reaction is stirred at room temperature. The product often precipitates and can be collected by filtration. Further purification can be achieved by column chromatography.^[7]

Biological Significance and Signaling Pathways

(R)-tetrahydrocarbazol-3-amine serves as a crucial intermediate in the synthesis of Ramatroban.^[8] Ramatroban (trade name Baynas) is a drug used for the treatment of conditions like allergic rhinitis.^[10] Its therapeutic effects stem from its dual antagonism of two key pro-inflammatory and prothrombotic signaling pathways.^{[10][11]}

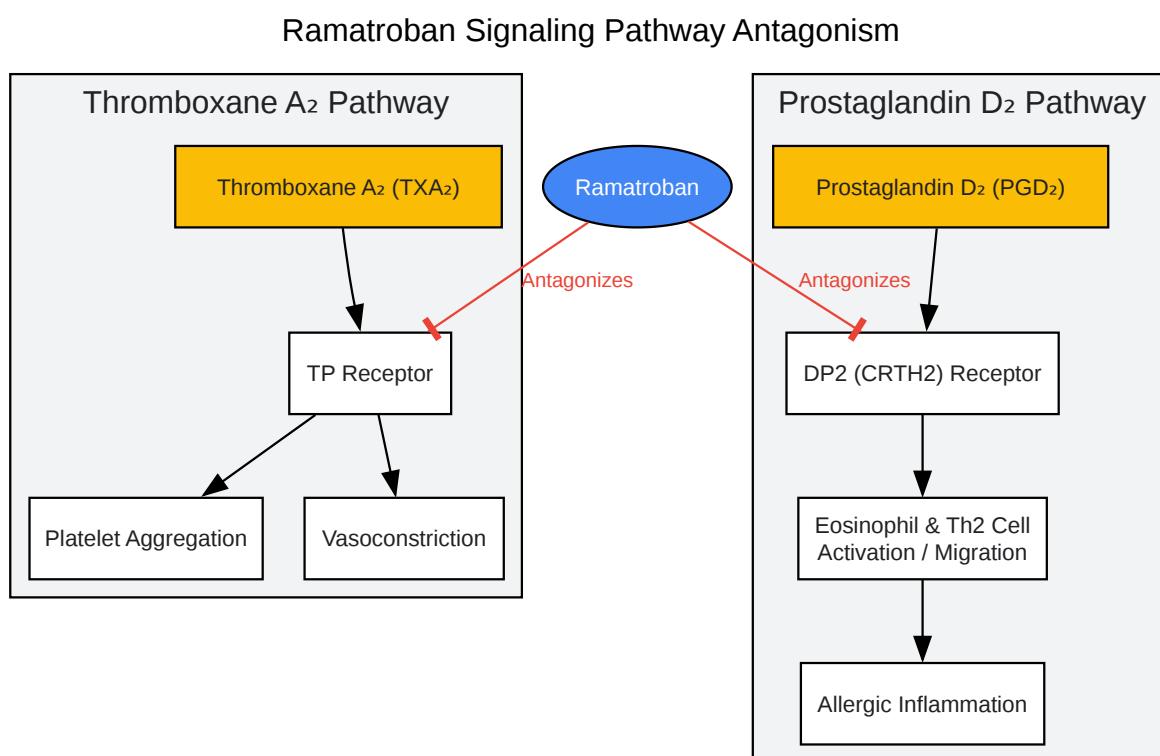
Mechanism of Action of Ramatroban

Ramatroban functions by blocking two specific receptors:^{[10][11]}

- Thromboxane A₂ Receptor (TP): Thromboxane A₂ (TXA₂) is a potent mediator of platelet aggregation and vasoconstriction. By blocking the TP receptor, Ramatroban inhibits these effects.^{[10][11][12]}
- Prostaglandin D₂ Receptor 2 (DP2 or CRTH2): Prostaglandin D₂ (PGD₂) plays a key role in allergic inflammation by binding to the DP2 receptor on inflammatory cells like eosinophils and T-helper 2 (Th2) lymphocytes. This binding promotes their migration and activation.

Ramatroban antagonizes the DP2 receptor, thereby mitigating the inflammatory cascade associated with allergic responses.[10][11][13]

This dual action allows Ramatroban to address both the vascular and inflammatory components of certain diseases.[10]



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Caption: Mechanism of action of Ramatroban.

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